2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine
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Overview
Description
“2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . The compound also includes a pyrazole ring, which is a type of aromatic heterocycle.
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, a phenyl ring, and a pyrazole ring. The exact structure would depend on the positions of these rings and the attached ethyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
Structural Analysis and Computational Investigations
- Research on related isothiazolopyridines has involved detailed structural characterization, highlighting the significance of molecular packing influenced by hydrogen bonds and π…π interactions. Such structural insights are critical for understanding the pharmacological properties of related compounds, including "2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine" (Karczmarzyk & Malinka, 2008).
Synthesis and Process Development
- The compound's synthesis, involving reactions like Horner−Emmons reaction and 1,3-dipolar cycloaddition, has been scaled for large-scale manufacture. This process development is crucial for producing novel compounds efficiently and effectively (Zanka et al., 1999).
Crystal Structure Analysis
- Analysis of the crystal structure of related compounds provides insights into the molecular conformation and the role of intramolecular and intermolecular interactions. This understanding is vital for predicting the behavior of "this compound" in various environments (Raghuvarman et al., 2014).
Applications in Synthesis of Pyrazoles
- The synthesis of pyrazoles, a process relevant to "this compound", is crucial for creating derivatives with potential biological activities. This method provides a pathway for the synthesis of structurally similar compounds (Cross et al., 1980).
Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines
- The compound is part of a class of chemicals used in synthesizing polyfunctional pyrazolyl-substituted pyridines, contributing to the development of novel compounds with diverse biological activities (Latif et al., 2003).
Molecular and Crystal Structure Analysis
- Understanding the molecular and crystal structures of related compounds helps in deducing the properties and potential applications of "this compound". Such analysis is essential in drug development and material science (Kuleshova & Khrustalev, 2000).
Drug-likeness and Receptor Ligand Binding
- Studies on the drug-likeness and receptor ligand binding of related compounds provide insights into the pharmacological potential of "this compound", especially in the context of receptor interactions and drug development (Sadek et al., 2014).
Synthesis of Chemical Derivatives
- Research on the synthesis of related compounds, through reactions involving piperidine, informs the potential pathways for synthesizing derivatives of "this compound" for various applications (Krawczyk, 1996).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal procedures should be followed when working with this and similar compounds.
Future Directions
Properties
IUPAC Name |
2-[[2-(2-ethylpyrazol-3-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-20-17(10-12-19-20)16-9-4-3-7-14(16)13-15-8-5-6-11-18-15/h3-4,7,9-10,12,15,18H,2,5-6,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXJSQGMMKELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=CC=CC=C2CC3CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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